4-Methylphthalimid

Übersicht

Beschreibung

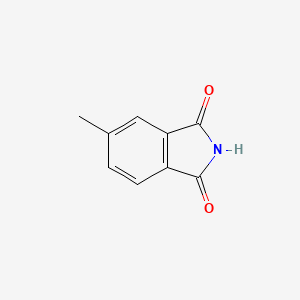

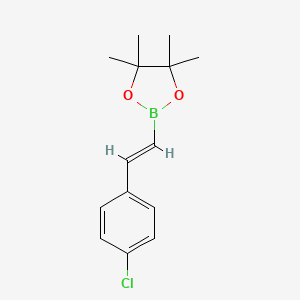

4-Methylphthalimide: is an organic compound with the molecular formula C₉H₇NO₂. It is a derivative of phthalimide, characterized by the presence of a methyl group at the fourth position of the aromatic ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Wissenschaftliche Forschungsanwendungen

4-Methylphthalimide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of dyes, pigments, and polymers.

Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Wirkmechanismus

Target of Action

Phthalimides, a class of compounds to which 4-methylphthalimide belongs, have been studied for their various biological activities .

Mode of Action

Phthalimides, in general, are known for their diverse biological activities, including antinociceptive, anti-inflammatory, antitumor, anticonvulsant, and antimicrobial actions . The exact interaction of 4-Methylphthalimide with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Phthalimides and their derivatives have been found to act in various pharmacological actions . More research is needed to elucidate the specific pathways affected by 4-Methylphthalimide and their downstream effects.

Result of Action

Phthalimide derivatives have shown promise as hypolipidemic agents, with studies demonstrating a decrease in cholesterol and triglyceride levels .

Biochemische Analyse

Biochemical Properties

4-Methylphthalimide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it acts as an inhibitor. This interaction is crucial for its anti-inflammatory properties. Additionally, 4-Methylphthalimide has been shown to interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), influencing cellular responses to external stimuli .

Cellular Effects

The effects of 4-Methylphthalimide on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase enzymes, leading to programmed cell death. Furthermore, 4-Methylphthalimide influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. It also affects gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Methylphthalimide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, 4-Methylphthalimide can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are essential for its therapeutic effects, including anti-inflammatory and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylphthalimide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 4-Methylphthalimide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Methylphthalimide vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity. At higher doses, 4-Methylphthalimide can cause adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

4-Methylphthalimide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 4-Methylphthalimide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific binding proteins. These transport mechanisms influence the compound’s localization and accumulation in different tissues, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-Methylphthalimide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular processes. Additionally, 4-Methylphthalimide can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These targeting signals are essential for directing the compound to its sites of action, enhancing its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methylphthalimide can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with methylamine. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of 4-Methylphthalimide often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as manganese (IV) oxide can be employed to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylphthalimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methylphthalic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of 4-Methylphthalimide can yield 4-methylphthalamic acid or 4-methylphthalamide, depending on the reducing agent and conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products:

Oxidation: 4-Methylphthalic acid.

Reduction: 4-Methylphthalamic acid or 4-Methylphthalamide.

Substitution: Various substituted phthalimides depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Phthalimide: The parent compound, lacking the methyl group at the fourth position.

Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring.

4-Chlorophthalimide: A derivative with a chlorine atom at the fourth position.

Comparison:

4-Methylphthalimide vs. Phthalimide: The presence of the methyl group in 4-Methylphthalimide enhances its hydrophobicity and may influence its reactivity and solubility compared to phthalimide.

4-Methylphthalimide vs. Naphthalimide: Naphthalimide derivatives are often used in fluorescent dyes and have different electronic properties due to the extended conjugation in the naphthalene ring.

4-Methylphthalimide vs. 4-Chlorophthalimide: The chlorine atom in 4-Chlorophthalimide introduces electron-withdrawing effects, which can alter the compound’s reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name |

5-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRUJPIJOJHCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408788 | |

| Record name | 4-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40314-06-5 | |

| Record name | 4-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1), a derivative of 4-Methylphthalimide, in managing pain and cancer?

A1: Research suggests that MPMPH-1 exerts its effects through the inhibition of adenylyl cyclase. [, ] This enzyme plays a crucial role in various cellular processes, including pain signaling and tumor growth. By inhibiting adenylyl cyclase, MPMPH-1 may disrupt these pathways, leading to pain relief and anti-tumor effects. Specifically, in a mouse model of breast cancer bone metastasis, MPMPH-1 demonstrated the ability to:

- Reduce hypersensitivity and pain. []

- Prevent osteoclastic resorption of bone matrix, indicating a protective effect on bone structure. []

- Promote chondrocyte multiplication, suggesting potential for bone regeneration. []

Q2: What are the potential toxicological concerns associated with MPMPH-1?

A2: While MPMPH-1 shows promise in preclinical studies, toxicological evaluations raise some concerns. In silico analysis and in vivo micronucleus assay indicated a mutagenic potential for MPMPH-1, albeit with low to moderate confidence. [] This highlights the need for further investigation into its safety profile before clinical application. Future research should focus on:

Q3: What are the applications of 4-Methylphthalimide in polymer chemistry?

A3: 4-Methylphthalimide serves as a valuable building block in synthesizing hyperbranched aromatic polyimides. [] These polymers are known for their unique properties, including solubility in various organic solvents, high thermal stability, and low dielectric constants. Specifically, incorporating 4-Methylphthalimide as end-groups in these polymers resulted in:

- Lower density compared to linear analogues, potentially advantageous for specific applications. []

- Reduced dielectric constant, birefringence, and shorter cut-off wavelength, suggesting potential in optoelectronic devices. []

Q4: What are the future directions for research on 4-Methylphthalimide and its derivatives?

A4: While promising, research on 4-Methylphthalimide and its derivatives is still in its early stages. Key areas for future investigation include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)

![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)